molecular formula C7H4Cl5N2O2P B14734036 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea

1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea

Cat. No.: B14734036
M. Wt: 356.3 g/mol
InChI Key: LEACUEXJFSDHJY-UHFFFAOYSA-N
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Description

1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H7Cl5N2O It is known for its unique structure, which includes both dichlorophosphoryl and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with dichlorophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chlorideThis compound\text{2,4,6-Trichlorophenyl isocyanate} + \text{Dichlorophosphoryl chloride} \rightarrow \text{this compound} 2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while reduction can produce dechlorinated urea compounds.

Scientific Research Applications

1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets through its reactive functional groups. The dichlorophosphoryl group can participate in phosphorylation reactions, while the trichlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a chlorinating agent and in decontamination processes.

    1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea: Utilized in organic synthesis and as a reagent in chemical reactions.

    1-Isopropyl-3-(2,4,6-trichlorophenyl)urea: Employed in the synthesis of various organic compounds.

Properties

Molecular Formula

C7H4Cl5N2O2P

Molecular Weight

356.3 g/mol

IUPAC Name

1-dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C7H4Cl5N2O2P/c8-3-1-4(9)6(5(10)2-3)13-7(15)14-17(11,12)16/h1-2H,(H2,13,14,15,16)

InChI Key

LEACUEXJFSDHJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)NP(=O)(Cl)Cl)Cl)Cl

Origin of Product

United States

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